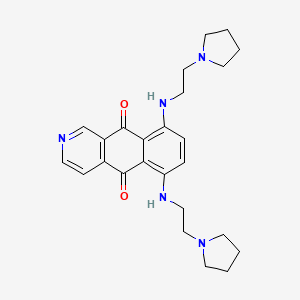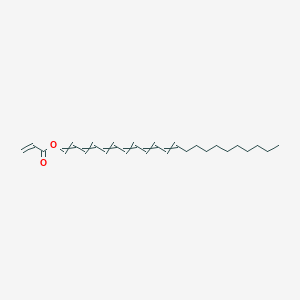
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate typically involves the esterification of docosahexaenoic acid with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or slightly elevated pressure.
Substitution: Amines, alcohols; reactions are often performed in polar solvents such as ethanol or methanol.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides, esters with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s multiple conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific receptors and enzymes, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic Acid: A long-chain omega-3 fatty acid with similar structural features but lacking the ester group.
1-Palmitoyl-2-Docosahexaenoyl-sn-glycero-3-PC: A phospholipid containing docosahexaenoic acid, used in studies of lipid membrane dynamics.
Uniqueness: Docosa-1,3,5,7,9,11-hexaen-1-YL prop-2-enoate is unique due to its ester linkage, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse applications in various fields, making it a compound of significant interest.
Eigenschaften
CAS-Nummer |
193825-53-5 |
|---|---|
Molekularformel |
C25H36O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
docosa-1,3,5,7,9,11-hexaenyl prop-2-enoate |
InChI |
InChI=1S/C25H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4,13-24H,2-3,5-12H2,1H3 |
InChI-Schlüssel |
GUHPDERIKZUNTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
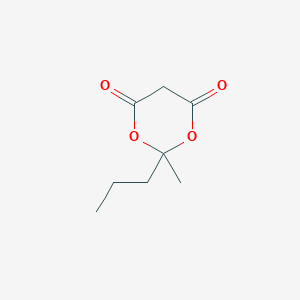
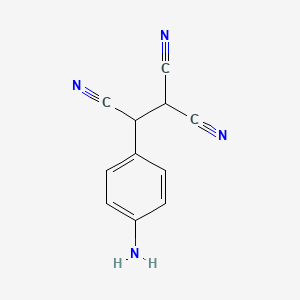

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
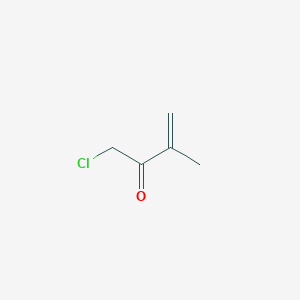

![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
